Exendin-4

Description

Origin and Structural Relationship to Glucagon-Like Peptide-1 (GLP-1)

Exendin-4's journey into the realm of research began with its discovery in a rather unexpected source, highlighting the potential of exploring natural biological systems for novel compounds.

Discovery and Natural Source

This compound was first identified in 1990 by Dr. John Eng at the Veterans Administration Center in the Bronx, NY. nih.gov His research was driven by an interest in bioactive peptides from the venom of certain lizards and snakes, particularly the Gila monster (Heloderma suspectum), as earlier studies had indicated that their venom could cause pancreatic enlargement, suggesting an effect on insulin (B600854) synthesis. nih.gov Dr. Eng assayed the venom of the Gila monster and isolated a peptide that he named exendin, which stimulated the synthesis and release of insulin from pancreatic beta cells. nih.gov this compound was specifically isolated from the salivary secretions of the Gila monster. researchgate.netva.govnih.gov This discovery provided researchers with a novel peptide that exhibited striking similarities to the mammalian incretin (B1656795) hormone GLP-1. nih.gov

Sequence Homology and Structural Similarities with Glucagon-Like Peptide-1 (GLP-1)

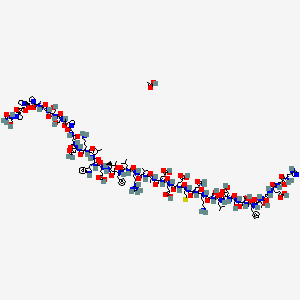

This compound is a 39-amino acid peptide that shares significant sequence homology with mammalian GLP-1, specifically GLP-1(7-36)amide. nih.govresearchgate.netcellsciences.comgenscript.com The sequence identity between this compound and GLP-1(7-36)amide is approximately 53%. nih.govresearchgate.netcellsciences.comgenscript.comglucagon.com Despite this level of sequence divergence, this compound is a high-affinity agonist for the GLP-1 receptor. nih.govtocris.com

A key structural difference lies in the N-terminal region, although there is relatively high convergence (∼90%) in the first nine amino acids between GLP-1 and this compound. acs.org However, studies have shown that the binding of GLP-1 and this compound to the GLP-1 receptor's extracellular domain (ECD) can induce different conformational changes. researchgate.net For instance, a diverging residue (Val 33 in GLP-1 and Lys 27 in this compound(9-39)) can lead to shifts in the conformations of residues within or near the binding pocket of the ECD. researchgate.net Specifically, Lys 27 in this compound(9-39) interacts with Glu 127 in the receptor, an interaction not observed with Val 33 of GLP-1, causing Glu 127 to adopt a different conformation. researchgate.net These structural nuances contribute to the distinct pharmacological profiles of the two peptides, particularly this compound's enhanced stability against enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.netglucagon.comfrontiersin.org Unlike GLP-1, which has an alanine (B10760859) at position 2 and is rapidly degraded by DPP-4, this compound has a glycine (B1666218) at this position, rendering it resistant to DPP-4 cleavage and resulting in a significantly longer half-life. researchgate.netglucagon.com

Overview of Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism as a Research Area

The glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis and has become a significant area of research. pnas.orgthno.orgresearchgate.net GLP-1, an incretin hormone secreted by intestinal L-cells, primarily in response to food intake, activates the GLP-1R to stimulate glucose-dependent insulin secretion from pancreatic beta cells. oup.comorientjchem.orgnih.govscholasticahq.com This glucose-dependent mechanism is crucial for regulating blood glucose levels. oup.comorientjchem.org

Research into GLP-1R agonism encompasses a wide range of investigations, including the molecular mechanisms of receptor activation, downstream signaling pathways (such as cAMP formation), and the physiological effects mediated by the receptor in various tissues. tocris.comthno.orgresearchgate.net Beyond its well-established role in glucose regulation and insulin secretion, GLP-1R agonism research has expanded to explore its effects on glucagon (B607659) secretion, gastric emptying, food intake, and even potential effects in extra-pancreatic tissues like the brain, heart, and kidney. researchgate.netgenscript.comglucagon.comscholasticahq.commdpi.com The development of GLP-1R agonists as research tools has been instrumental in elucidating these diverse physiological roles. mdpi.comnih.gov

Historical Development of this compound as a Research Tool and Prototypical Agonist

Following its isolation, this compound quickly became a crucial research tool for studying the GLP-1 system. Its ability to bind to and activate the GLP-1 receptor with high affinity made it a valuable probe for characterizing the receptor and its signaling pathways. genscript.comtocris.comoup.com Early research utilized this compound to investigate glucose-induced insulin secretion in isolated pancreatic islets and to study cAMP formation in pancreatic acini. tocris.com

This compound's resistance to DPP-4 degradation, in contrast to native GLP-1, made it particularly useful for in vivo research, allowing for studies with a longer duration of action. researchgate.netglucagon.comoup.com This prolonged activity facilitated investigations into the sustained effects of GLP-1R activation in animal models. researchgate.netglucagon.com Researchers employed this compound in various preclinical studies to explore its effects on glucose metabolism, insulin secretion, glucagon suppression, gastric emptying, and food intake in rodents and other animal models. researchgate.netnih.govresearchgate.netgenscript.comglucagon.com

Properties

Molecular Formula |

C186H286N50O62S |

|---|---|

Molecular Weight |

4247 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 |

InChI Key |

LZPSUOCMCYSLCB-KIRTWGQPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Exendin 4

Glucagon-Like Peptide-1 Receptor (GLP-1R) Interaction Dynamics

Exendin-4's effects are initiated by its binding to the GLP-1R. This interaction is characterized by specific affinity and triggers conformational changes in the receptor, leading to its activation.

Ligand Binding Affinity and Specificity

This compound demonstrates high binding affinity for the GLP-1R. rndsystems.com Studies have shown that this compound can exhibit higher binding affinity for the isolated N-terminal domain (NTD) of the GLP-1R compared to native GLP-1. researchgate.net The N-terminal extracellular domain of the GLP-1R is recognized as important for ligand binding and specificity, while the transmembrane domain is involved in receptor activation. researchgate.net

Research indicates that the C-terminal extension of this compound, which is absent in GLP-1, plays a role in enhancing its interaction with the isolated NTD of the GLP-1R. e-enm.orgnih.gov This interaction may involve a Trp cage motif in this compound that interacts with specific residues in the receptor's NTD. researchgate.net However, the contribution of the nine-residue C-terminal extension to the binding affinity at the membrane-tethered human GLP-1 receptor appears less significant compared to its effect on the isolated NTD. researchgate.net

Studies comparing this compound and GLP-1 binding to the NTD of the human GLP-1R have shown similar affinity, contrasting with earlier findings using the soluble isolated domain. nih.gov The selectivity observed at the rat GLP-1R for this compound over truncated this compound(9-39) has been attributed to a hydrogen bond between Ser-32 of this compound and Asp-68 of the rat GLP-1R, an interaction not formed with Glu-68 in the human receptor. nih.gov

Competitive binding assays have been used to assess the affinity of this compound and its derivatives. For instance, studies using sarcophagine-conjugated this compound derivatives showed IC50 values in the nanomolar to picomolar range, indicating high affinity binding to GLP-1R-positive cells. thno.org

Here is a table summarizing some reported binding affinity data:

| Ligand | Receptor | Assay Type | IC50 (pmol/L) | Kd (pM) | Reference |

| This compound | GLP-1R (INS-1 cells) | Competitive Cell Binding | 303.3 ± 1.7 | - | thno.org |

| BaMalSar-exendin-4 | GLP-1R (INS-1 cells) | Competitive Cell Binding | 500.0 ± 134.6 | - | thno.org |

| Mal2Sar-(this compound)2 | GLP-1R (INS-1 cells) | Competitive Cell Binding | 173.1 ± 79.0 | - | thno.org |

| This compound | GLP-1R | - | - | 136 | rndsystems.com |

| Ex-D3-C40 | GLP-1R | Surface Plasmon Resonance | No significant change vs Ex-4-C40 | - | mdpi.com |

Note: IC50 values represent the concentration of ligand required to inhibit 50% of the binding of a radiolabeled ligand. Kd values represent the dissociation constant, indicating binding affinity.

The binding specificity of this compound to the GLP-1R has been confirmed through various methods, including blocking studies with GLP-1R antagonists like Exendin-(9-39). thno.orgnih.govoup.comnih.gov

Receptor Activation Mechanisms

Upon binding, this compound activates the GLP-1R, a process that involves conformational changes in the receptor leading to the engagement of intracellular signaling partners. researchgate.netnih.govresearchgate.netbiorxiv.org As a class B GPCR, the GLP-1R's activation mechanism involves interactions between the ligand and both the extracellular domain and the transmembrane bundle of the receptor. pnas.org

The binding of this compound to the GLP-1R leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). oup.comnih.govresearchgate.net This increase in intracellular cAMP is a primary event in GLP-1R signaling and mediates many of this compound's effects. bioscientifica.comphysiology.orgresearchgate.net

Studies have investigated the structural determinants of GLP-1R activation by this compound. The N-terminal region of GLP-1R peptide agonists is recognized as important for biased agonism between G protein signaling and β-arrestin recruitment. nih.gov Conformational flexibility near the N-terminus of the peptide agonist may be a key determinant of agonist efficacy. biorxiv.org

Conformational Changes Upon Ligand Binding

The binding of this compound to the GLP-1R induces conformational changes in the receptor structure. researchgate.netacs.org These changes are crucial for initiating downstream signaling events.

Crystal structures of the GLP-1R extracellular domain bound to different ligands, including this compound fragments, have provided insights into these conformational changes. Differences in side chain conformations in the binding pocket of the extracellular domain have been observed between GLP-1-bound and this compound(9-39)-bound structures. researchgate.net For example, a diverging residue between GLP-1 and this compound(9-39) can cause a shift in the conformations of residues in or near the binding pocket. researchgate.net

Conformational biosensor approaches have been used to measure the movement of the GLP-1R extracellular domain upon ligand binding. researchgate.netnih.gov These studies suggest that modifications to this compound, such as acylation, can affect the movement of the extracellular domain, which is associated with altered signaling profiles. researchgate.netnih.gov

Cryo-electron microscopy (cryo-EM) studies of the GLP-1R bound to this compound analogues in complex with Gs protein have revealed distinct receptor conformers with different modes of peptide-receptor engagement. biorxiv.org These structural studies highlight the dynamic nature of the receptor-ligand interaction and its link to receptor function. biorxiv.org

Intracellular Signaling Pathways Activated by this compound

The activation of the GLP-1R by this compound triggers multiple intracellular signaling pathways, primarily mediated through G protein coupling and the recruitment of β-arrestins. researchgate.netnih.govresearchgate.netbioscientifica.comacs.orgwisc.edubioscientifica.compharmgkb.orgresearchgate.net

G Protein-Coupled Signaling (e.g., cAMP/PKA Pathway)

A major signaling pathway activated by this compound through the GLP-1R is the Gs protein-mediated pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netnih.govnih.govresearchgate.netresearchgate.netbioscientifica.comphysiology.orgresearchgate.netwisc.edubioscientifica.compharmgkb.orgresearchgate.net This elevation in cAMP activates protein kinase A (PKA). nih.govnih.govbioscientifica.comphysiology.orgresearchgate.netpharmgkb.org

The cAMP/PKA pathway mediates many of the known effects of this compound, including the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic beta-cells. bioscientifica.combioscientifica.compharmgkb.org Activation of PKA can lead to the phosphorylation of various downstream targets, influencing cellular processes such as gene expression, enzyme activity, and ion channel function. oup.comnih.govpharmgkb.orgnih.gov

For example, this compound's anti-apoptotic effects in endothelial cells have been shown to be mediated by the activation of PKA-dependent signaling pathways. bioscientifica.com In pancreatic duct cells, this compound has been shown to induce proproliferative signaling through the cAMP-PKA pathway, leading to the phosphorylation of CREB and increased cyclin levels. nih.gov this compound also stimulates cAMP production and PKA activation in hypothalamic neurons, influencing the expression of feeding-associated neuropeptides. oup.com

While the cAMP/PKA pathway is central, this compound can also activate other signaling cascades. Studies have indicated the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in mediating some of this compound's protective effects. bioscientifica.combioscientifica.compharmgkb.org Furthermore, activation of AMPK signaling by this compound via the GLP-1R has been observed in human vascular endothelial cells. researchgate.net

Here is a simplified representation of the cAMP/PKA pathway activated by this compound:

Beta-Arrestin Recruitment and Signaling Bias

In addition to G protein coupling, GLP-1R activation by this compound can also lead to the recruitment of β-arrestins, particularly β-arrestin-1 and β-arrestin-2. researchgate.netresearchgate.netacs.orgwisc.edu Beta-arrestins play roles in receptor desensitization, internalization, and can also initiate distinct signaling pathways, contributing to the complexity of GLP-1R signaling. researchgate.netnih.govacs.org

The concept of biased agonism is relevant to GLP-1R signaling, where different ligands can preferentially activate either G protein-mediated pathways or β-arrestin recruitment, or exhibit a balance between the two. researchgate.netnih.govacs.orgwisc.eduresearchgate.net Variations in the amino acid sequence of GLP-1R agonists can lead to differences in their propensity to recruit β-arrestins relative to stimulating cAMP generation. acs.orgwisc.edu

Studies have compared the signaling profiles of this compound and its analogues, demonstrating how modifications can influence biased agonism. For instance, an acylated analogue of this compound showed a bias toward G protein recruitment and reduced β-arrestin-2 recruitment efficacy compared to native this compound. researchgate.netnih.gov This biased signaling profile was associated with reduced receptor endocytosis and preferential recycling pathways. researchgate.netnih.gov

Relative to mature GLP-1, this compound has been reported to show a bias toward the recruitment of β-arrestin-1 and β-arrestin-2 relative to cAMP generation. acs.orgwisc.edu This suggests that this compound may differentially engage these signaling pathways compared to the native hormone.

The recruitment of β-arrestins to the GLP-1R can be influenced by receptor phosphorylation, which is often mediated by G protein receptor kinases (GRKs). acs.org β-arrestins can interact with the phosphorylated receptor, leading to desensitization and internalization. researchgate.netnih.govacs.org However, β-arrestins can also scaffold signaling molecules and activate pathways independent of G protein signaling, such as MAPK pathways. nih.gov

Understanding the balance between G protein signaling and β-arrestin recruitment is important as it can influence the duration and nature of the cellular response to GLP-1R activation. G protein-biased GLP-1R agonists, for example, have been associated with increases in sustained insulin secretion due to reduced receptor desensitization and downregulation. researchgate.net

PI3K/Akt Pathway Modulation

This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of the PI3K-Akt signaling pathway is reported as a mechanism underlying the protective effects of this compound in various cell types. wikidata.orgnih.gov For instance, this compound can attenuate the decrease in phosphorylated Akt (p-Akt) levels caused by oxidative stress in retinal pigment epithelial cells, and this protective effect is largely abrogated by the addition of a PI3K inhibitor like LY294002. wikidata.org This suggests that the PI3K/Akt pathway is involved in this compound-mediated protection against oxidative damage. wikidata.org

In cardiac cells, stimulation of GLP-1Rs with this compound inhibits methylglyoxal-induced oxidative stress and mitochondrial abnormalities through a signaling pathway that involves cAMP, Epac, and the PI3K/Akt axis. atamanchemicals.com this compound's ability to activate Akt through PI3K activity in these cells highlights the importance of this pathway in its cardioprotective effects. atamanchemicals.com

Furthermore, this compound has been shown to inhibit atrial arrhythmogenesis and reduce atrial fibrosis in models of myocardial infarction-induced heart failure, partly through the inactivation of the PI3K/Akt signaling pathway via the GLP-1 receptor. transcriptionfactor.org This indicates that this compound's effects on the PI3K/Akt pathway can be tissue- and context-dependent, leading to varied outcomes such as protection or inhibition of fibrosis.

ERK/MAPK Signaling Cascade

This compound also influences the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling cascade. Activation of GLP-1R can trigger the ERK/MAPK pathway. nih.gov Studies have demonstrated that this compound decreases the phosphorylation of ERK-MAPK in certain cancer cell lines, contributing to its antiproliferative effects. fishersci.atfishersci.se This inhibitory effect on ERK-MAPK activation appears to be dependent on GLP-1R expression. fishersci.atfishersci.se

While GLP-1 can prevent apoptosis of pancreatic beta cells through both PI3K-Akt and PKA-ERK signaling pathways, this compound's neuroprotective effects in some contexts, such as enhancing neuronal base excision repair, are mediated primarily by the PI3K-Akt axis rather than the MEK/ERK pathway. nih.gov This suggests a degree of pathway selectivity in this compound signaling depending on the cellular context and the specific downstream effect being measured.

Modulation of Other Intracellular Messengers (e.g., Ca2+)

This compound is known to modulate intracellular calcium (Ca2+) levels. GLP-1 receptor activation leads to an increase in intracellular cAMP levels, which can subsequently influence calcium signaling. wikipedia.orgciteab.com this compound can affect calcium transport, potentially via L-type voltage-gated calcium channels, and activate downstream calcium-dependent kinases. sigmaaldrich.com

In experimental diabetes, this compound promotes retinal ganglion cell survival and function by inhibiting calcium channels, specifically suppressing L-type voltage-gated calcium channel activity. nih.gov This suppression of calcium influx is suggested to be mediated by a signaling pathway involving GLP-1R, Gs proteins, cAMP, PKA, ryanodine (B192298) receptors, calcium, calmodulin, calcineurin, and protein phosphatase 1 (PP1). nih.gov PP1 is thought to inactivate L-type voltage-gated calcium channels by dephosphorylating them, thereby reducing calcium influx and protecting cells against excitotoxic calcium overload. nih.gov this compound has also been shown to increase intracellular calcium concentration in pig iliac endothelium cells, and this change may play a role in its effect on nitric oxide production. nih.gov

GLP-1R Trafficking and Regulation

The activity of the GLP-1 receptor is tightly regulated by its trafficking dynamics, including internalization, recycling, and degradation. This compound, as a GLP-1R agonist, significantly influences these processes in a ligand-specific manner.

Ligand-Induced Receptor Internalization (Endocytosis)

Upon binding to this compound, the GLP-1 receptor undergoes rapid ligand-induced internalization, a process primarily mediated by clathrin-dependent endocytosis. pharmakb.comfishersci.caciteab.comwikidata.org This internalization leads to the removal of the receptor from the cell surface. Studies in beta cells and other cell lines have shown pronounced GLP-1R internalization with this compound treatment, often with slightly increased potency compared to native GLP-1 at high concentrations. fishersci.ca Almost complete disappearance of surface receptors can occur within minutes of exposure to maximal this compound concentrations. citeab.com

Molecular factors like Huntingtin-interacting protein-1 (HIP1) are involved in the coupling of cell surface GLP-1R activation with clathrin-dependent endocytosis induced by this compound. wikidata.org Silencing of HIP1 has been shown to reduce this compound-induced GLP-1R internalization. wikidata.org

Post-Endocytic Receptor Recycling and Degradation Pathways

Following internalization, the fate of the GLP-1R-Exendin-4 complex involves sorting into either recycling pathways that return the receptor to the plasma membrane or degradative pathways targeting the receptor to lysosomes. fishersci.caciteab.comnih.gov this compound treatment is associated with a distinct post-endocytic trafficking profile compared to GLP-1. fishersci.ca

Recycling of internalized GLP-1R back to the plasma membrane is slower after this compound treatment compared to GLP-1. fishersci.canih.govnih.gov This slower recycling contributes to more pronounced receptor desensitization in certain experimental setups. fishersci.ca Electron microscopy studies have indicated a trend towards greater localization of GLP-1R in late endosomes and lysosomes after this compound treatment compared to GLP-1. fishersci.ca

Accelerated GLP-1R degradation is observed with this compound in beta cells. fishersci.caciteab.com This difference in degradation rates between this compound and GLP-1 is apparently due, at least in part, to differences in their susceptibility to degradation by the endopeptidase endothelin-converting enzyme-1 (ECE-1) within endosomes. fishersci.caciteab.comnih.govciteab.com this compound is highly resistant to ECE-1 degradation, whereas GLP-1 is rapidly degraded by this enzyme at low pH. citeab.comnih.gov This resistance to degradation contributes to the prolonged action and distinct trafficking behavior of this compound. fishersci.caciteab.com

Impact of Receptor Trafficking on Sustained Signaling

Receptor internalization measurements have revealed differences in maximal responses with prolonged incubations of different agonists. unige.ch this compound induces robust translocation of β-arrestin-2 to the plasma membrane and endosomes. nih.gov While pronounced GLP-1R internalization is observed with both GLP-1 and this compound at high concentrations, this compound shows slightly increased potency in this regard. mdpi.com Following agonist washout, GLP-1R recycles more slowly after this compound treatment across a range of concentrations compared to GLP-1. mdpi.com This slower recycling after this compound treatment can lead to more pronounced desensitization in challenge/washout/re-challenge experiments. mdpi.com The reasons for these differences are not fully understood but may relate to intra-endosomal ligand-receptor dissociation or differential ligand sensitivity to intra-endosomal degradation by endothelin converting enzyme-1 (ECE-1). mdpi.com this compound is highly resistant to ECE-1 degradation, whereas GLP-1, which facilitates faster GLP-1R recycling, is rapidly degraded by ECE-1 at low pH. frontiersin.org

Comparative Pharmacology with GLP-1 and Other Analogs

This compound is a potent GLP-1R agonist. e-enm.org Comparisons with native GLP-1 and other analogs reveal distinct pharmacological characteristics of this compound.

Differential Potency and Efficacy in Signaling

This compound generally exhibits high potency at the GLP-1 receptor. tocris.com In cellular assays, this compound shows similar potency to human GLP-1 in binding to and activating GLP-1R. frontiersin.org However, in murine models, this compound has demonstrated significantly greater potency in improving glucose control compared to human GLP-1. frontiersin.org The potency of this compound in inducing cAMP formation is high. tocris.com While both this compound and GLP-1 are high-potency full agonists at the GLP-1R, studies have reported differential signal bias between them. mdpi.com For instance, this compound has been shown to favor cytoplasmic cAMP production. frontiersin.org

Some studies comparing this compound to other analogs, such as lixisenatide (B344497) (which shares the first 37 amino acids with this compound), have found differences in signaling potency despite equal binding affinity. researchgate.netnih.gov Lixisenatide was found to be less potent for cAMP signaling compared to this compound in one study. researchgate.netnih.gov Modifications to the C-terminus of this compound can also affect signaling potency. researchgate.netnih.gov

Data on the potency of this compound compared to GLP-1 in activating GLP-1R via cAMP signaling:

| Ligand | Log EC50 (Luciferase Assay in HEK293T cells) |

| This compound | -9.71 ± 0.21 e-enm.org |

| Human GLP-1 | -9.20 ± 0.11 e-enm.org |

This table indicates that this compound is slightly more potent than human GLP-1 in this specific assay. e-enm.org

Distinct Trafficking Profiles

This compound and GLP-1 exhibit distinct GLP-1R trafficking profiles. nih.govnih.gov While both peptides induce extensive GLP-1R clustering in the plasma membrane and are rapidly endocytosed, the GLP-1 receptor recycles more slowly to the cell surface after this compound treatment compared to GLP-1. researchgate.netnih.gov This slower recycling with this compound is associated with more pronounced desensitization in re-challenge experiments. mdpi.com The differential trafficking behaviors may be linked to differences in intra-endosomal ligand-receptor dissociation or varying sensitivities to endosomal degradation by enzymes like ECE-1. mdpi.com this compound's resistance to ECE-1 degradation, in contrast to GLP-1's susceptibility, contributes to these altered trafficking behaviors and degradation patterns. frontiersin.orgmdpi.com

Resistance to Enzymatic Degradation (e.g., DPP-IV)

A key pharmacological advantage of this compound over native GLP-1 is its resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gove-enm.orgglucagon.com DPP-IV rapidly inactivates native GLP-1 by cleaving peptides with alanine (B10760859) or proline at the second position. e-enm.orgresearchgate.net this compound has a glycine (B1666218) residue at the second position, which makes it resistant to DPP-IV-mediated degradation. e-enm.orge-enm.orgglucagon.com This resistance contributes significantly to this compound's longer plasma half-life and increased duration of action compared to native GLP-1. glucagon.com Studies in rats have shown that this compound exhibits a much longer plasma half-life than GLP-1 after various administration routes. researchgate.net

Data on the stability of this compound and GLP-1 in the presence of FBS (containing DPP-IV activity):

| Ligand | % Initial Activity Remaining After 72 hours in 10% FBS | % Initial Activity Remaining After 96 hours in 100% FBS |

| This compound | Maintained for more than 72 hours e-enm.org | Sustained more than 50% e-enm.org |

| Human GLP-1 | Completely lost activity after 72 hours e-enm.org | Data not available (completely lost by 72h) |

This table illustrates the superior stability of this compound compared to GLP-1 when exposed to DPP-IV activity present in FBS. e-enm.org

Non-Canonical Receptor Interactions

While this compound primarily acts as an agonist for the canonical GLP-1 receptor, research explores potential non-canonical interactions or mechanisms. Studies investigating the effects of this compound in various cellular contexts, such as colorectal cancer cell lines, have examined its impact on pathways like the GSK3β/β-catenin/NF-κB axis, suggesting potential interactions beyond direct GLP-1R activation in specific scenarios. techscience.com However, in these studies, this compound did not affect the expression of GLP-1 receptors or the activity of Akt at the tested concentrations. techscience.com

Research into biased agonism at the GLP-1R also touches upon how ligands like this compound can selectively engage different intracellular pathways, potentially leading to specific cellular responses. nih.govnih.gov this compound has been found to favor G protein signaling and induce β-arrestin recruitment. nih.govnih.gov Modifications to the this compound sequence can alter this bias, influencing the recruitment of G proteins and β-arrestins. nih.govnih.govbiorxiv.org

Furthermore, studies involving N-terminally diversified GLP-1R agonists, including modified this compound peptides, have challenged the full understanding of N-terminal sequence requirements for GLP-1R activation, pointing to flexibility in sequences that can trigger activation. nih.gov

Structural Biology and Peptide Engineering of Exendin 4

Primary and Secondary Structural Elements

Exendin-4 is a linear peptide composed of 39 amino acids. Its sequence and the resulting conformational features play a significant role in its function.

Amino Acid Sequence and Homology to GLP-1

This compound has a defined amino acid sequence: HGEGTFTSDL SKQMEEEAVR LFIEWLKNGG PSSGAPPPS. cellsciences.comhellobio.com It shares approximately 53% amino acid sequence homology with human GLP-1 (7-36) amide. cellsciences.comnovusbio.comgoogle.com Despite this moderate homology, this compound is a more potent GLP-1R agonist than GLP-1 and exhibits a longer duration of action. e-enm.orgnih.gov A key difference in their N-terminal sequences is the presence of Gly at position 2 in this compound, compared to Ala in GLP-1. This substitution in this compound makes it resistant to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), which cleaves peptides after an alanine (B10760859) or proline at the second position. nih.gove-enm.orgnih.gov Additionally, this compound possesses a nine-amino acid C-terminal extension that is absent in GLP-1. nih.gove-enm.org

Here is a comparison of the amino acid sequences of this compound and GLP-1 (7-36) amide:

| Feature | This compound Sequence (1-39) | GLP-1 (7-36) amide Sequence (7-36) |

| Amino Acid Sequence | HGEGTFTSDL SKQMEEEAVR LFIEWLKNGG PSSGAPPPS | HADGTFTSDV SSYLEGQAAK EFIAWLVKGR G |

| Length | 39 amino acids | 30 amino acids |

| Homology to GLP-1 (7-36) | ~53% | 100% |

| N-terminal Residue 2 | Glycine (B1666218) (G) | Alanine (A) |

| C-terminal Extension | Present (PSSGAPPPS) | Absent |

Conformational Features

In solution, this compound exhibits significant helicity, particularly from residue 7 to residue 28. rcsb.org This helical structure is more regular and less flexible compared to GLP-1. rcsb.org this compound can also form a compact tertiary fold in its C-terminal segment (residues 21-38) known as the Trp-cage motif, which shields the side chain of Tryptophan 25 from solvent. rcsb.org This tertiary structure is partially populated in water and fully populated in certain aqueous solutions like trifluoroethanol (TFE). rcsb.org The presence of a helix-favoring glutamate (B1630785) at residue 16 in this compound, in contrast to a helix-destabilizing glycine at the equivalent position in GLP-1, contributes to this compound's greater helicity. rcsb.org In micelle-bound states, a single helix (residues 11-27) is observed in this compound, with the C-terminal residues (31-39) being disordered. rcsb.org The C-terminal capping interaction in this compound appears to be hydrophobic and contributes to the thermal stability of its helix. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on this compound have been instrumental in understanding how specific amino acid residues and structural features contribute to its binding affinity, potency, and stability.

Importance of N-Terminal Residues for Agonism

The N-terminal region of this compound is critical for its agonist activity at the GLP-1 receptor. biorxiv.orgacs.org While this compound and GLP-1 share high sequence similarity in their first 11 residues, subtle differences have significant impacts. biorxiv.orgresearchgate.net The N-terminal residues engage with the transmembrane (TM) core of the GLP-1R and are necessary for GLP-1R-mediated cAMP production. biorxiv.orgresearchgate.net Studies involving N-terminal truncations have shown that removing the first two N-terminal residues of GLP-1 significantly reduces affinity and yields a partial agonist, while for this compound, this truncation has been reported to result in a high-affinity antagonist, although it doesn't significantly affect affinity. biorxiv.orgresearchgate.netnih.gov The ability of the N-terminus to access non-helical conformations appears important for GLP-1R activation. biorxiv.orgresearchgate.net

Role of C-Terminal Modifications in Receptor Interaction and Stability

The C-terminal region of this compound, particularly the nine-amino acid extension absent in GLP-1, plays a role in its interaction with the GLP-1 receptor and contributes to its stability. This C-terminal tail can enhance the binding affinity of this compound to the N-terminal extracellular domain (ECD) of the GLP-1R. e-enm.orge-enm.org While some studies suggest this C-terminal extension enhances binding affinity and provides stability and solubility, others indicate that removing it has minimal effect on binding to the human GLP-1R. nih.govresearchgate.netnih.govresearchgate.net The C-terminal Trp-cage motif in this compound may contribute to interactions with specific residues in the receptor's N-terminal domain. researchgate.net Modifications or truncations of the C-terminus can impact receptor interaction and stability. For instance, replacing the C-terminal Trp-cage with a fatty acid has been explored to improve therapeutic utility and resistance to enzymes like neutral endopeptidase 24.11 (NEP 24.11). sci-hub.se Adding a C-terminal Cysteine has been used for site-specific labeling without significantly altering binding affinity. mdpi.comresearchgate.net

Impact of Specific Amino Acid Substitutions on Pharmacological Profile

Specific amino acid substitutions within the this compound sequence can significantly impact its pharmacological profile, affecting receptor binding, potency, and stability. For example, the Glu3Asp substitution (Ex-D3) in this compound has been shown to increase the internalization rate into cells upon binding to GLP-1R and induce weaker hypoglycemic effects compared to native this compound, making it a promising candidate for GLP-1R imaging probes with reduced risk of hypoglycemia. mdpi.comresearchgate.net Substituting Gly4 with D-Ala in this compound resulted in only a slight decrease in potency for cAMP production, whereas substitution with L-Ala led to a significantly lower potency, highlighting the importance of conformational flexibility near the N-terminus. researchgate.net Rational design involving amino acid substitutions has been used to create this compound analogues with improved structural characteristics, such as increased helicity and reduced aggregation propensity, while preserving biological activity. rcsb.orgacs.org These studies demonstrate that even single amino acid changes can fine-tune the properties of this compound and its analogues for specific therapeutic or diagnostic applications. mdpi.comresearchgate.net

Strategies for Enhancing Peptide Stability and Pharmacokinetic Properties in Preclinical Models

Enhancing the stability and extending the half-life of this compound are crucial for its development into a more convenient and effective therapeutic agent. Various peptide engineering strategies have been explored in preclinical models to achieve these goals. These approaches aim to reduce enzymatic degradation, decrease renal clearance, and promote sustained release or absorption.

Amino Acid Modifications and Substitutions

Amino acid modifications and substitutions are fundamental approaches to improve peptide stability, particularly against enzymatic degradation. This compound is known to be more resistant to DPP-4 cleavage than native GLP-1 due to its N-terminal sequence. nih.gov However, it is still subject to degradation by other peptidases, including aminopeptidases, serine proteases, and metalloproteases, particularly in organs like the kidney and liver. nih.govresearchgate.net

Studies have investigated specific amino acid substitutions to enhance stability. For instance, substituting methionine at position 14 with leucine (B10760876) has been explored to prevent oxidation of the methionine residue, which can affect the peptide's shelf-life. researchgate.netviamedica.pl Preclinical studies have shown that the metabolism of this compound involves initial endoproteolytic cleavage followed by exoproteolytic digestion, with different primary cleavage sites identified in kidney and liver homogenates. nih.govresearchgate.net Modifying residues around these cleavage sites can potentially reduce degradation.

Data from preclinical studies on the metabolic stability of this compound in rat kidney and liver homogenates highlight the difference in degradation rates:

| Biological Matrix | Half-life (minutes) | Primary Cleavage Sites (after AA) |

| Rat Kidney Homogenate | 7.8 | 14, 15 |

| Rat Liver Homogenate | 100.9 | 11 |

This data underscores the importance of targeting specific enzymatic pathways in different organs to improve this compound's stability profile.

PEGylation Conjugation

PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This modification increases the peptide's hydrodynamic size, which reduces renal clearance and can also shield the peptide from enzymatic degradation and reduce immunogenicity. tandfonline.comnih.gov PEGylation of this compound has been investigated as a strategy to prolong its half-life in vivo. nih.gov

Site-specific PEGylation is often preferred over non-specific PEGylation to avoid pharmacological heterogeneity and improve efficiency. nih.gov Preclinical studies have demonstrated that site-specifically PEGylated this compound analogs can exhibit significantly prolonged half-lives compared to the unmodified peptide. nih.govresearchgate.net For example, a C-terminal site-specific PEGylated analog of this compound showed a half-life of 27.12 ± 5.75 hours in Sprague Dawley rats, which was a substantial increase compared to the 1.54 ± 0.47 hours half-life of native this compound. researchgate.net Another study involving site-specific PEGylation of an this compound derivative containing an albumin-binding peptide and a protease-sensitive linker demonstrated a circulating half-life of approximately 119.7 hours for the released this compound in Sprague Dawley rats. rsc.org

Data from a preclinical study illustrating the impact of site-specific PEGylation on this compound half-life in Sprague Dawley rats:

| Peptide | Half-life (hours) |

| Native this compound | 1.54 ± 0.47 |

| C-term PEGylated Ex-4 | 27.12 ± 5.75 |

These findings in preclinical models suggest that PEGylation is a viable strategy for extending the circulation time of this compound.

Fatty Acylation and Albumin Binding Strategies

Fatty acylation involves attaching a fatty acid chain to the peptide, which promotes non-covalent binding to circulating albumin. nih.govresearchgate.net Albumin binding increases the apparent molecular size of the peptide, reducing renal filtration and protecting it from enzymatic degradation, thereby extending its half-life. researchgate.netglucagon.com This strategy has been successfully applied to other GLP-1 receptor agonists like liraglutide. glucagon.com

For this compound, fatty acylation has been shown to enhance albumin binding and significantly prolong its pharmacokinetic profile in preclinical models. nih.govsci-hub.sebiorxiv.org Studies have explored the effect of different fatty acid chain lengths and positions of attachment on albumin binding affinity and in vivo efficacy. researchgate.netsci-hub.se For instance, fatty-acylated this compound analogs displayed increased interaction with albumin compared to native this compound. sci-hub.se An acylated analog, this compound-C16, showed extensive albumin binding and was effective in lowering blood glucose in mice for at least 72 hours. nih.govbiorxiv.org Another study with Lys27-lauric acid-Exendin-4 demonstrated enhanced pharmacokinetic parameters, including half-life, mean residence time, and AUC, in rats and db/db mice compared to native this compound. researchgate.net

Data on albumin interaction and half-life for native and fatty-acylated this compound analogs in preclinical studies:

| Peptide | Albumin Interaction (% bound) | Half-life (hours) (Human Plasma) |

| Native this compound | 35.2 ± 3.2 | 7.6 |

| Ex-4(1-32)K-Capric Acid (C10) | 71.2 (up to) | 24.2 |

| Ex-4(1-32)K-Palmitic Acid (C16) | 71.2 (up to) | 28.4 |

These preclinical results support fatty acylation as an effective method to extend the half-life of this compound through albumin binding.

Fusion Proteins and Bioconjugates (e.g., DARPins, Hapten Conjugates)

Fusion proteins and bioconjugates involve linking this compound to larger molecules or entities to improve its pharmacokinetic properties. This can include fusion with proteins like albumin or domains that bind to albumin, or conjugation with other molecules such as DARPins (Designed Ankyrin Repeat Proteins) or haptens. researchgate.netiiitd.edu.inmdpi.com

Fusion with an albumin-binding domain (ABD) is a strategy to increase the peptide's circulation time by leveraging the long half-life of albumin. mdpi.com Preclinical studies with other engineered scaffold proteins fused to ABD have shown increased blood retention and reduced kidney and liver uptake. mdpi.com While direct examples of this compound fused specifically with DARPins for pharmacokinetic enhancement were not prominently found in the immediate search results, the concept of using DARPins as fusion partners to improve the properties of therapeutic proteins is an active area of research. mdpi.com

Conjugation with haptens, small molecules that can bind to endogenous antibodies, has also been explored. iiitd.edu.innih.gov By attaching a hapten like dinitrophenyl (DNP) to this compound, the conjugate can bind to naturally occurring anti-hapten antibodies in the circulation. This binding increases the complex's size, reducing renal clearance and extending the half-life. iiitd.edu.innih.gov Preclinical studies with this compound-DNP conjugates have demonstrated significantly elongated half-lives and improved long-acting antidiabetic activity in the presence of endogenous anti-DNP antibodies. iiitd.edu.innih.gov

Preclinical data on the half-life of this compound-DNP conjugates:

| Peptide | Half-life (hours) (in presence of anti-DNP antibodies) |

| Native this compound | Short (not quantified in this source) |

| Ex4-DNP Conjugate 7 | Significantly elongated (not quantified in this source) |

These approaches highlight the versatility of fusion proteins and bioconjugates in engineering this compound with improved pharmacokinetic profiles in preclinical settings.

Hydrocarbon Stapling

Hydrocarbon stapling involves introducing a covalent hydrocarbon bridge between amino acid side chains within a peptide sequence. This modification can constrain the peptide's conformation, often stabilizing alpha-helical structures. d-nb.info Stabilizing the secondary structure can enhance the peptide's resistance to proteolytic degradation and potentially improve its binding affinity and pharmacokinetic properties. d-nb.info

While hydrocarbon stapling has been successfully applied to improve the stability and biological activity of various peptides, including antimicrobial peptides, its specific application to this compound for enhancing pharmacokinetic properties in preclinical models has also been investigated. d-nb.infopnas.org This strategy can involve incorporating unnatural amino acids with reactive side chains at specific positions within the this compound sequence to form the staple. researchgate.netd-nb.info Preclinical studies have explored the use of hydrocarbon stapling to generate long-acting this compound analogs with improved pharmacological properties. pnas.org

Research has shown that hydrocarbon stapling can enhance proteolytic stability and improve pharmacokinetic profiles. d-nb.infopnas.orgumich.edu For instance, a peptide engineering strategy incorporating a serum protein binding motif into a covalent side-chain staple was used to create stapled long-acting this compound analogs that showed significantly enhanced pharmacokinetic properties in rodents. pnas.org

Gene Therapy Approaches for Sustained Expression

Gene therapy offers a distinct approach to achieve sustained therapeutic levels of this compound by delivering genetic material that enables the body to produce the peptide continuously. This bypasses the need for repeated peptide injections and can provide a constant supply of the therapeutic agent. cambridge.orgplos.org

Preclinical studies have explored the use of viral vectors, such as adeno-associated virus (AAV), to deliver the this compound gene to specific tissues for sustained expression. cambridge.orgplos.orgnih.govnih.gov Targeting tissues like the salivary glands has shown promise for achieving sustained systemic circulation of biologically active this compound in animal models. cambridge.orgplos.orgnih.govnih.gov

Studies in Zucker fa/fa rats and high-fat diet (HFD) mice, models of obesity and type 2 diabetes, have demonstrated that AAV-mediated gene therapy targeting the salivary glands resulted in sustained this compound expression and improved metabolic parameters, including reduced weight gain and improved glycemic control. plos.orgnih.govnih.gov Circulating this compound levels at pharmacological concentrations were detected for several weeks following a single gene therapy administration. plos.orgnih.govnih.gov

Preclinical data on sustained this compound levels following gene therapy in rodent models:

| Animal Model | Gene Delivery Method | Target Tissue | Circulating Ex-4 Levels (pmol/L) | Duration of Expression |

| HFD Mice | AAV5 | Salivary Glands | 138.9 ± 42.3 (Week 6) | Until end of study |

| Zucker fa/fa Rats | AAV5 | Salivary Glands | 238.2 ± 72 (Week 4, increasing) | Until end of study |

These preclinical findings suggest the potential of gene therapy to provide sustained delivery of this compound, offering a long-acting therapeutic strategy.

Peptide Synthesis Methodologies and Purification Techniques

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, including this compound. cpcscientific.comgoogle.comresearchgate.net This approach involves the sequential coupling of protected amino acids to a growing peptide chain that is anchored to a solid resin support. cpcscientific.com Initial industrial preparations of this compound often utilized a linear SPPS approach, typically employing Fmoc/tBu orthogonal protection strategies. cpcscientific.comresearchgate.net

Microwave-assisted SPPS has also been explored for the synthesis of GLP-1 analogues like this compound, demonstrating improvements in reaction time and crude product purity for medium- to large-length peptides. researchgate.net

Advanced Purification and Characterization

Following synthesis, crude this compound requires purification to achieve the desired purity level. Purification is often a challenging step due to potential side products from the synthesis process. cpcscientific.com

Common purification techniques include chromatography, such as ion-exchange chromatography, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of this compound and its conjugates, allowing for high purity levels, often reported as greater than 95%. raybiotech.comprospecbio.comcpcscientific.comthno.org

For radiolabeled this compound conjugates, quality control methods like RP-HPLC coupled with a radiation flow detector are used to determine radiochemical purity. nih.gov

Preclinical Research on Exendin 4 S Physiological and Cellular Effects

Studies on Pancreatic Islet Cell Biology

Research into the effects of Exendin-4 on pancreatic islet cells has primarily centered on understanding its impact on the insulin-producing beta cells, which are crucial for glucose homeostasis. These studies often utilize isolated islets, beta cell lines, and animal models of diabetes.

Beta-Cell Function and Survival in in vitro and in vivo Models

This compound has been shown to exert beneficial effects on beta-cell function and enhance their survival under various stress conditions in both in vitro and in vivo settings.

Glucose-Dependent Insulin (B600854) Secretion Potentiation

A well-established effect of this compound is its ability to potentiate glucose-dependent insulin secretion from beta cells oup.comnih.govresearchgate.net. This means that this compound enhances insulin release in the presence of elevated glucose levels, but it does not typically stimulate insulin secretion when glucose levels are low, thereby reducing the risk of hypoglycemia nih.gov. Studies using isolated pancreatic islets have demonstrated that this compound increases insulin secretion in response to glucose challenge researchgate.net. In anesthetized rats, infusion of this compound also led to increased plasma insulin concentrations following glucose administration researchgate.net. The insulinotropic action of this compound is mediated through its binding to the GLP-1 receptor, which activates downstream signaling pathways, including those involving cyclic AMP (cAMP) nih.govbiomolther.org. Activation of GLP-1R initiates cAMP-dependent second messenger pathways, such as protein kinase A (PKA) and exchange protein directly activated by cAMP 2 (Epac2), which promote insulin secretion by triggering Ca2+-induced exocytosis of insulin-containing vesicles from beta cells nih.gov.

Anti-Apoptotic Mechanisms

This compound has demonstrated significant anti-apoptotic effects on pancreatic beta cells in various preclinical models karger.comresearchgate.nete-dmj.org. Beta-cell apoptosis contributes to the reduction in beta-cell mass observed in diabetes researchgate.net. Studies have shown that this compound can protect beta cells from apoptosis induced by various insults, including lipotoxicity, oxidative stress, and inflammatory cytokines researchgate.netnih.govresearchgate.net. For instance, this compound inhibited palmitate-induced apoptosis in the MIN6 beta-cell line researchgate.net. It has also been shown to reduce the apoptotic rate of cultured beta cells subjected to hypoxia or IL-1β nih.gov. The anti-apoptotic effects of this compound are mediated through several signaling pathways, including the activation of the PI3K/Akt pathway nih.govresearchgate.nete-dmj.org. This compound has been shown to upregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL and downregulate pro-apoptotic proteins like Bax researchgate.nete-dmj.org. Activation of PKA and Epac by elevated cAMP levels can also inhibit caspase-3 activation and apoptosis e-dmj.org. These findings highlight the potential of this compound to preserve beta-cell mass by preventing cell death.

Effects on Beta-Cell Proliferation and Neogenesis

Preclinical studies indicate that this compound can promote both beta-cell proliferation (replication of existing beta cells) and neogenesis (differentiation of new beta cells from progenitor cells), leading to an increase in beta-cell mass karger.comnih.govresearchgate.netnih.gov. In vivo studies in diabetic rat models have shown that this compound treatment increases beta-cell mass by stimulating both processes researchgate.netnih.gov. This compound has been shown to increase beta-cell proliferation in vitro and in vivo, resulting in significant increases in beta-cell mass and beta-cell number karger.com. This proliferative effect is mediated, at least in part, via the PI3K/Akt signaling pathway karger.comnih.gov. Inhibition of PI3K/Akt signaling has been shown to abolish the proliferative effects of this compound karger.com. This compound has also been reported to stimulate the differentiation of duct cells into islet cells, contributing to neogenesis mdpi.com. Studies using human fetal pancreatic cells have shown that this compound can stimulate the expression of PDX1, a key transcription factor involved in pancreatic development and beta-cell differentiation nih.gov.

Data on Beta-Cell Proliferation in vitro with this compound Treatment

| Treatment | BrdU+ Beta Cells (%) |

| Control Islets | 2.5 ± 0.3 karger.com |

| This compound Treated Islets | 28.7 ± 3.1 karger.com |

*Data extracted from a study using isolated primary mouse islets karger.com. BrdU incorporation was used to label proliferating cells.

Modulation of Endoplasmic Reticulum Stress in Beta-Cells

Endoplasmic reticulum (ER) stress can contribute to beta-cell dysfunction and apoptosis in diabetes researchgate.netnih.gov. Preclinical research suggests that this compound can attenuate ER stress in beta cells researchgate.netnih.govjst.go.jp. Studies in diabetic mouse models have demonstrated that this compound treatment can reduce markers of islet ER stress, such as Chop and the spliced form of Xbp1 nih.gov. In vitro studies have shown that this compound can protect against lipotoxicity-induced ER stress by inducing the expression of BiP and the anti-apoptotic protein JUNB in rat beta cells researchgate.netnih.gov. This compound has also been shown to protect against ER stress induced by agents like thapsigargin (B1683126) and tunicamycin (B1663573) through the upregulation of Atf4 and the spliced form of Xbp1 nih.gov. The ability of this compound to alleviate ER stress may contribute to its protective effects on beta-cell survival and function nih.govjst.go.jp.

Islet Differentiation and Maturation Studies

Beyond neogenesis from ductal precursors, this compound has also been investigated for its effects on the differentiation and maturation of islet cells, particularly from less differentiated states. Studies have indicated that this compound can promote the differentiation of certain pancreatic cell lines towards an endocrine phenotype, exhibiting increased expression of beta-cell genes and the capacity for glucose-dependent insulin secretion glucagon.com. Furthermore, research using human fetal pancreatic cells has shown that this compound can not only induce the growth and differentiation of beta cells from undifferentiated precursors but also accelerate their functional maturation, evidenced by enhanced glucose-stimulated insulin secretion nih.gov. This suggests a role for this compound in guiding the development and functional capacity of insulin-producing cells.

Alpha-Cell Function and Glucagon (B607659) Regulation

This compound's effects on pancreatic alpha cells are crucial for its role in glucose regulation. While GLP-1 is known to inhibit glucagon secretion, preclinical research with this compound has investigated this modulation and the underlying mechanisms involving GLP-1 receptor signaling in alpha cells, as well as the potential for alpha-to-beta cell transdifferentiation. tandfonline.com

GLP-1, the endogenous counterpart to which this compound is an analog, inhibits glucagon secretion from alpha cells by binding to the GLP-1 receptor on these cells, thereby contributing to the reduction of blood sugar concentration. tandfonline.com While this compound is expected to mimic this effect due to its agonistic activity on the GLP-1 receptor, some studies in specific preclinical models have yielded nuanced results. For instance, in a study involving young and aging normal non-diabetic mice, this compound treatment improved glycemic control, but serum glucagon levels, which were increased by aging, were not inhibited by this compound treatment in either age group. plos.org This suggests that while GLP-1 receptor activation generally leads to inhibited glucagon secretion, the extent and context of this effect with this compound may vary depending on the physiological state and model used. tandfonline.complos.org

The effects of this compound on alpha cells are mediated through the activation of the GLP-1 receptor (GLP-1R), which is expressed on these cells. tandfonline.com GLP-1R activation typically triggers a signaling cascade, predominantly coupling to a Gαs subunit, leading to the activation of adenylyl cyclase and subsequent accumulation of cAMP. oup.com While GLP-1R signaling in beta cells is well-established for stimulating insulin secretion and promoting cell survival, its role and downstream signaling in alpha cells, particularly in the context of this compound treatment, are also being investigated. frontiersin.orgglucagon.com Studies suggest that enhanced beta-cell GLP-1R signaling can indirectly influence alpha-cell function, potentially leading to increased alpha-cell GLP-1 production under metabolic stress. frontiersin.org Furthermore, GLP-1R signaling in alpha cells has been implicated in regulating the expression of certain genes. For example, a study using liraglutide, another GLP-1R agonist, showed increased expression of PCSK1 and markers of beta cell fate in a subcluster of alpha cells, with INS and IAPP being among the most highly upregulated transcripts. jci.org

Research has explored the potential of inducing pancreatic alpha cells to transdifferentiate into beta-like cells as a strategy to replenish beta cell mass, particularly in conditions of severe beta cell loss like diabetes. mdpi.comfrontiersin.orgnih.gov Preclinical studies have indicated that GLP-1 receptor agonists, including this compound, may play a role in this process. mdpi.comnih.gov For example, it has been reported that treating alpha cells with GLP-1 receptor agonists like this compound can enhance alpha-cell proliferation and their transdifferentiation into beta cells. mdpi.com Studies using recombinant adenovirus expressing GLP-1 or this compound treatment have observed a significant increase in the number of cells co-expressing both insulin and glucagon, both in vivo and in vitro, suggesting a transition towards a beta-cell phenotype. frontiersin.orgnih.gov This transdifferentiation process may involve the modulation of key transcription factors that determine alpha and beta cell identity, such as Arx, Pdx1, and MafA. nih.govnih.gov While significant advances have been made, particularly in rodent models, the development of reliable human alpha cell-specific lineage tracing tools is needed for further understanding and documenting this possibility in human islets. biorxiv.org

Here is a table summarizing some preclinical findings on this compound's effects on alpha cells:

| Study Model (Preclinical) | This compound Treatment Effect | Key Findings Related to Alpha Cells | Source |

| Normal non-diabetic mice (young and aging) | Improved glycemic control. plos.org | Serum glucagon levels were not inhibited by this compound treatment despite improved glycemic control. plos.org | plos.org |

| Mouse alpha cells (αTC9) | Induced expression of Pdx1 and Ins2. frontiersin.orgnih.gov | Promoted transdifferentiation of alpha cells to beta cells. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Human islets | Increased islet active GLP-1 production (with GLP-1R agonist). frontiersin.org | Suggests potential for alpha-cell derived GLP-1 to compensate for diminished peripheral incretin (B1656795) action. frontiersin.org | frontiersin.org |

| Diabetic mice | Increased pancreatic insulin content and remission (in combination with immunosuppression). frontiersin.org | Highlights therapeutic potential of harnessing alpha-cell GLP-1 production to stimulate insulin secretion and promote beta-cell survival. frontiersin.org | frontiersin.org |

GLP-1R Expression and Signaling in Alpha Cells

Neurobiological Research and Neuroprotective Mechanisms

Beyond its metabolic effects, this compound has demonstrated significant promise in neurobiological research, exhibiting neuroprotective properties in various preclinical models of neurological disorders. tandfonline.commdpi.complos.orgoup.comoup.commdpi.com These effects are largely attributed to the expression and distribution of GLP-1 receptors in the central nervous system and the diverse mechanisms through which this compound promotes neuronal survival and inhibits apoptosis. mdpi.complos.orgoup.commdpi.comoup.com

The GLP-1 receptor is widely expressed throughout the central nervous system in various species, including rodents, non-human primates, and humans. frontiersin.orgoup.com This widespread distribution underlies the diverse neurobiological effects of GLP-1 and its analogs like this compound. GLP-1R expression has been mapped in numerous brain regions, including the cerebral cortex, hypothalamus, hippocampus, thalamus, substantia nigra, circumventricular organs (CVOs), cerebellum, and brainstem nuclei. frontiersin.org Specifically, high concentrations of GLP-1R immunoreactivity have been found in hypothalamic nuclei (such as the arcuate nucleus and paraventricular nucleus) and brainstem regions (including the area postrema, nucleus of the solitary tract (NTS), and dorsal motor nucleus of the vagus), which are involved in regulating feeding and energy balance. oup.comoup.commdpi.com GLP-1-producing neurons in the NTS project to various CNS areas, including those involved in reward and motivation, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), where GLP-1 receptors are also expressed. mdpi.comnih.govpsychiatryonline.org this compound is known to cross the blood-brain barrier, allowing it to directly activate GLP-1Rs in the CNS. oup.comoup.comoup.comnih.gov

This compound has demonstrated neuroprotective effects by promoting neuronal survival and inhibiting apoptosis in various in vitro and in vivo preclinical models of neurodegenerative conditions and injury. tandfonline.commdpi.complos.orgoup.commdpi.comresearchgate.net

In models of oxidative stress and trophic factor withdrawal, this compound has shown protective effects. For instance, in NSC-19 neuroblastoma cells, this compound protected against hydrogen peroxide-induced oxidative stress and staurosporine-induced apoptosis. plos.org This anti-apoptotic action appears to involve the inhibition of caspase-3 activity. plos.org this compound has also been shown to reduce the production of reactive oxygen species (ROS) in neuronal cells and prevent neural apoptosis and mitochondrial dysfunction through signaling pathways such as the GLP-1 receptor/Epac/Akt pathway. researchgate.net

In models of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD), this compound has exhibited protective effects. In a parkinsonian rat model of alpha-synucleinopathy, this compound treatment attenuated dopaminergic neuronal loss and mitigated motor deficits. nih.gov This was associated with the promotion of autophagy and degradation of pathological alpha-synuclein, mediated by inhibiting the PI3K/Akt/mTOR pathway. nih.gov this compound has also been shown to protect dopaminergic neurons by inhibiting microglial activation and the expression of matrix metalloproteinase-3 (MMP-3) in a mouse model of PD. mdpi.combioscientifica.com In models of AD, this compound has shown potential in alleviating beta-amyloid peptide toxicity, reducing its accumulation and expression. frontiersin.org It may also prevent the hyperphosphorylation of tau protein and protect against amyloid-beta-induced neurotoxicity, potentially through enhancing insulin signaling in the brain. mdpi.comfrontiersin.org

Furthermore, this compound has demonstrated neuroprotective effects in models of cerebral ischemia. In mice with transient focal cerebral ischemia, this compound treatment reduced infarct volume and improved neurological deficits. nih.govnih.gov This protective effect was linked to the suppression of oxidative stress, inflammatory responses, and cell death, potentially mediated through increased intracellular cAMP levels and the activation of the cAMP/PKA and PI3K/Akt pathways, which inhibit neuronal apoptosis. nih.govnih.gov this compound has also been shown to preserve blood-brain barrier integrity after subarachnoid hemorrhage in rats, potentially through GLP-1R/AMPK-dependent NF-κB/MMP-9 inhibition. frontiersin.org

Here is a table summarizing some preclinical findings on this compound's neuroprotective mechanisms:

| Study Model (Preclinical) | Insult/Condition | This compound Effect | Proposed Mechanism(s) | Source |

| NSC-19 neuroblastoma cells | Hydrogen peroxide-induced oxidative stress | Protected against cell death. plos.org | Inhibition of caspase-3 activity. plos.org Reduction of ROS production, GLP-1R/Epac/Akt signaling. researchgate.net | plos.orgresearchgate.net |

| NSC-19 neuroblastoma cells | Staurosporine-induced apoptosis | Protected against apoptosis. plos.org | Inhibition of caspase-3 activity. plos.org | plos.org |

| Parkinsonian rat model (alpha-synucleinopathy) | Dopaminergic neuronal loss, motor deficits | Attenuated neuronal loss, mitigated motor deficits. nih.gov | Promotion of autophagy, degradation of alpha-synuclein, inhibition of PI3K/Akt/mTOR pathway. nih.gov | nih.gov |

| Mouse model of Parkinson's disease (MPTP-induced) | Dopaminergic neurotoxicity, microglial activation | Protected dopaminergic neurons, inhibited microglial activation, reduced MMP-3 expression. mdpi.combioscientifica.com | Inhibition of microglial activation and MMP-3 expression. mdpi.combioscientifica.com | mdpi.combioscientifica.com |

| C. elegans model of Alzheimer's disease (beta-amyloid) | Beta-amyloid toxicity | Alleviated toxicity, reduced accumulation and expression of beta-amyloid. frontiersin.org | Potential involvement of DAF-16 (FoxO) transcription factor. frontiersin.org May prevent tau hyperphosphorylation, enhance brain insulin signaling. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |

| Mouse model of transient focal cerebral ischemia (MCAO) | Ischemia-reperfusion injury | Reduced infarct volume, improved neurological deficits. nih.govnih.gov | Suppression of oxidative stress, inflammation, cell death; increased intracellular cAMP, activation of cAMP/PKA and PI3K/Akt pathways. nih.govnih.gov | nih.govnih.gov |

| Rat model of subarachnoid hemorrhage | Blood-brain barrier disruption | Preserved blood-brain barrier integrity, improved neurological function. frontiersin.org | GLP-1R/AMPK-dependent NF-κB/MMP-9 inhibition. frontiersin.org | frontiersin.org |

Cardiovascular System Research

Cardioprotective Mechanisms in Preclinical Models of Ischemic Injury and Heart Dysfunction

Anti-Arrhythmogenic Effects

Preclinical studies have investigated the effects of this compound on cardiac arrhythmias, particularly in models of myocardial infarction (MI) and heart failure. Treatment with this compound has been shown to reduce atrial fibrosis and inhibit atrial arrhythmias in a rat model of MI. researchgate.netnih.gov In this model, this compound treatment shortened prolonged atrial action potential durations (APD50 and APD90) observed after MI and decreased the incidence of atrial tachyarrhythmias. researchgate.netnih.gov

This compound has also demonstrated anti-arrhythmic effects on ventricular arrhythmias. In a rat MI model, administration of this compound before ligation of the left anterior descending coronary artery significantly prevented the development of ventricular arrhythmias after ischemia, reducing the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) episodes. researchgate.netfrontiersin.org In a rat model of MI-induced heart failure, this compound reduced spontaneous ventricular arrhythmias and abbreviated the prolonged APD90, increasing APD alternans thresholds. nih.gov It also decreased susceptibility to burst pacing-induced arrhythmia ex vivo. nih.gov

Proposed mechanisms for the anti-arrhythmic effects include the reduction of sarcoplasmic reticulum (SR) calcium leak, potentially through reduced phosphorylation of Ryanodine (B192298) receptor 2 (RyR2) and suppressed CaMK-II activity. nih.gov Other mechanisms suggested involve the inhibition of the PI3K/AKT signaling pathway and attenuation of atrial fibrosis. researchgate.netnih.gov this compound's effects on ventricular excitability might also involve opposing the effects of β-adrenoceptor stimulation, mediated indirectly by acetylcholine (B1216132) and nitric oxide (NO). frontiersin.orgahajournals.org

Role in Endothelial Cell Function and Viability

Research indicates that this compound influences endothelial cell function and viability. It has been shown to promote proliferation in human coronary artery endothelial cells (HCAECs) via the PKA–PI3K/Akt–eNOS signaling pathway. mdpi.com this compound can enhance nitric oxide (NO) production and promote endothelial NO synthase (eNOS) phosphorylation, leading to improved coronary endothelial function. mdpi.com This vasoprotective effect is thought to be mediated through the activation of the AMPK/PI3K-Akt/eNOS signaling cascade via a GLP-1 receptor/cAMP-dependent mechanism. mdpi.com

Furthermore, this compound has been shown to improve endothelial barrier function. In cultured endothelial cells, it significantly prevented thrombin-induced permeability of endothelial monolayers via the GLP-1 receptor. nih.gov Immunofluorescence microscopy revealed that this compound abrogated the detrimental effects of thrombin on VE-cadherin and the F-actin cytoskeleton, resulting in decreased stress fiber and gap formation. nih.gov This effect is associated with the activation of small GTPase Rac1, mediated by both PKA and Epac1 signaling pathways. nih.gov

However, some studies present different findings depending on the context. In vitro studies examining the effect of this compound on human endothelial cells in the context of diabetic retinopathy reported no effect on proliferation or survival. researchgate.netcornell.edu Another study noted that this compound reduced high glucose-induced cell-tube formation in human retinal endothelial cells. tandfonline.com

Angiogenesis and Neovascularization Studies

The impact of this compound on angiogenesis and neovascularization has been explored in various preclinical models, with some studies suggesting a pro-angiogenic role while others indicate no effect or even inhibitory effects in specific contexts.

Studies supporting an angiogenic effect have shown that this compound promotes proliferation in HCAECs. mdpi.com In vitro assays using human umbilical vein endothelial cells (HUVECs), this compound treatment increased cell migration and the number of lumenized vessels sprouting in 3D bead assays. nih.gov Ex vivo studies using aortic rings demonstrated that this compound increased the sprouting of endothelial cells. nih.gov In vivo assays using Matrigel plugs showed that this compound significantly increased the number of new vessels and induced blood flow. nih.gov An animal study also suggested that this compound protected a critical ischemic hindlimb by promoting angiogenesis. jst.go.jp

Conversely, a study specifically investigating diabetic retinopathy found that this compound had no effect on proliferation, survival, or 3D vascular morphogenesis of human endothelial cells in vitro. researchgate.netcornell.edu This study also reported no negative effect of this compound on retinal neovascularization in vivo. researchgate.netcornell.edu Another study observed that this compound reduced high glucose-induced cell-tube formation in human retinal endothelial cells. tandfonline.com These conflicting findings highlight the potential context-dependency of this compound's effects on angiogenesis.

Vascular Effects in Preclinical Models

Regulation of Blood Pressure in Animal Models